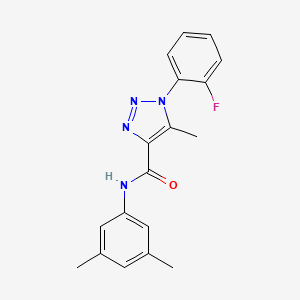

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a member of the 1,2,3-triazole class of compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Overview

- IUPAC Name : this compound

- Molecular Formula : C18H17FN4O

- Molecular Weight : 324.359 g/mol

- CAS Number : 899213-22-0

Biological Activities

The biological activities of this compound are primarily attributed to the 1,2,3-triazole moiety. Compounds containing this structure have been reported to exhibit a wide range of pharmacological effects:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,3-triazole derivatives. For instance:

- A series of 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer activity against non-small-cell lung cancer (NSCLC) cell lines. One compound exhibited an IC50 value of 6.06 μM against H460 cells and induced significant apoptosis through reactive oxygen species (ROS) generation and increased expression of LC3 and γ-H2AX proteins .

2. Antimicrobial Properties

The antimicrobial efficacy of triazole compounds has been extensively studied:

- Compounds with the 1,2,3-triazole scaffold have shown activity against various bacterial strains and fungi. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli . However, specific data on this compound's antimicrobial activity remains limited.

3. Neuroprotective Effects

The compound's potential in neuroprotection has been suggested through its interaction with cholinergic systems:

- The triazole ring has been linked to anti-cholinesterase activity, which could be beneficial in treating neurodegenerative diseases . The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities is crucial for enhancing cognitive functions and memory retention.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The nitrogen atoms within the triazole ring facilitate interactions with target enzymes such as AChE and BuChE .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by generating ROS and activating specific protein expressions related to cell death .

Data Summary

| Biological Activity | Findings |

|---|---|

| Anticancer | IC50 = 6.06 μM against H460 cells; induces apoptosis through ROS generation |

| Antimicrobial | Active against E. coli with MIC = 0.0063 μmol/mL; limited data on specific efficacy |

| Neuroprotective | Potential AChE inhibition; implications for neurodegenerative disease treatment |

Case Studies

Several case studies highlight the promising nature of triazole compounds:

- Antitumor Efficacy : A study focused on a novel series of triazole hybrids demonstrated significant antitumor effects in vitro with several compounds outperforming standard treatments .

- Antioxidant Properties : Research on related triazole compounds revealed notable antioxidant capabilities that may contribute to their protective effects against oxidative stress-related diseases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Triazole derivatives have been extensively studied for their potential anticancer properties. The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that triazole derivatives can target multiple pathways involved in tumor progression, making them valuable candidates for further development as anticancer agents .

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity against a range of pathogens. The specific compound has been evaluated against bacterial strains and fungi, demonstrating effective inhibition. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .

Agricultural Applications

Fungicides

The triazole moiety is well-known in agricultural chemistry as a key component in fungicides. The compound has been investigated for its efficacy in controlling fungal diseases in crops. Field trials have shown that it can effectively reduce fungal infections, thereby improving crop yield and quality .

Material Science

Polymer Chemistry

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the compound's effectiveness against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving the disruption of mitochondrial function and activation of caspase pathways .

Case Study 2: Agricultural Efficacy

In agricultural trials, the compound was applied to tomato plants affected by Fusarium wilt. The treatment resulted in a significant reduction of disease symptoms compared to untreated controls, highlighting its potential as a biopesticide .

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-8-12(2)10-14(9-11)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBCPQLWUQUBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.